1,8-Dioxa-4-azaspiro[5.5]undecane
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Overview
Description
1,8-Dioxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.
Scientific Research Applications
1,8-Dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dioxa-4-azaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of diethylene glycol with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the spiro ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dioxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a base or acid catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds with diverse functional groups.
Mechanism of Action
The mechanism by which 1,8-Dioxa-4-azaspiro[5.5]undecane exerts its effects is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3-Dioxane: Another spirocyclic compound with oxygen atoms in the ring, but lacks the nitrogen atom present in 1,8-Dioxa-4-azaspiro[5.5]undecane.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.
1,3-Oxathiane: Features both oxygen and sulfur atoms, offering a different set of chemical behaviors compared to this compound.
Uniqueness: this compound is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,8-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZUSDJYVDSYJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCO2)COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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